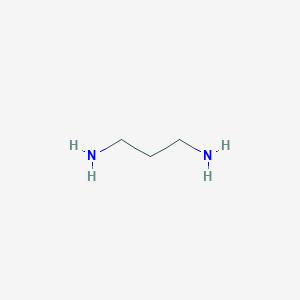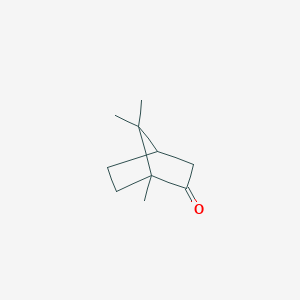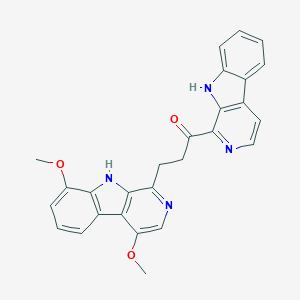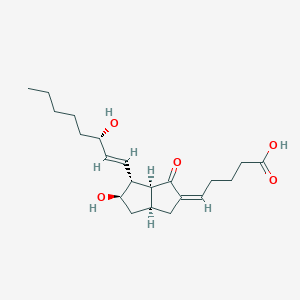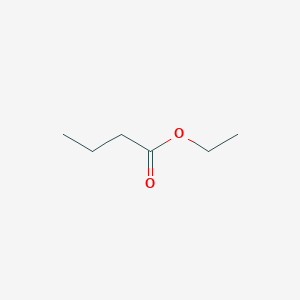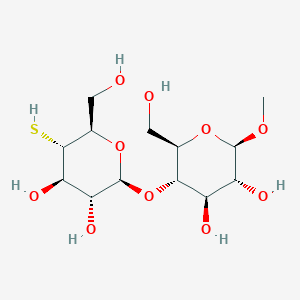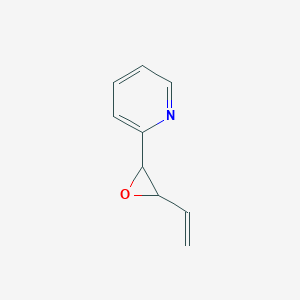
2-(3-Vinyl-2-oxiranyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring and an epoxy group. The unique structure of this compound makes it a valuable tool for researchers in various fields such as medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, 2-(3-Vinyl-2-oxiranyl)pyridine has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its unique structure, which allows for the synthesis of novel compounds with potential applications in various fields. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Vinyl-2-oxiranyl)pyridine. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the synthesis of novel materials with potential applications in electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a multistep process. One common method involves the reaction of 3-pyridylacetaldehyde with vinylmagnesium bromide, followed by epoxidation of the resulting vinyl alcohol with m-chloroperbenzoic acid. Another method involves the reaction of 3-pyridylacetaldehyde with vinylsulfone, followed by epoxidation with meta-chloroperoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in medicinal chemistry. Studies have shown that this compound exhibits antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
119883-70-4 |
|---|---|
Produktname |
2-(3-Vinyl-2-oxiranyl)pyridine |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |
InChI-Schlüssel |
KQZCYCFEWMAJBR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Kanonische SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Synonyme |
Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)
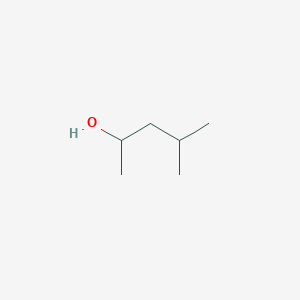
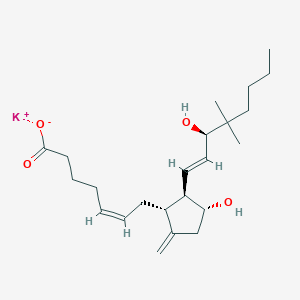
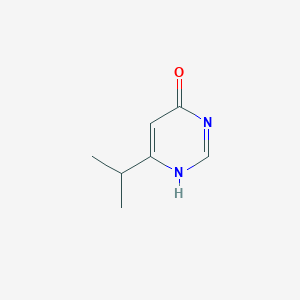
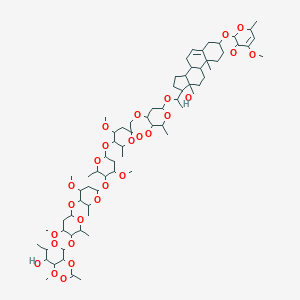
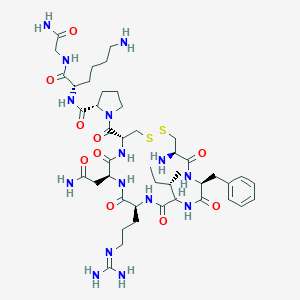
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
